

Application Notes: Cy3-PEG2-TCO for Covalent Labeling of Cell Surface Proteins

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Compound of Interest

Compound Name: Cy3-PEG2-TCO4

Cat. No.: B12367924

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Introduction

The specific and efficient labeling of cell surface proteins in their native environment is crucial for understanding their function, trafficking, and role in disease. Bioorthogonal chemistry provides a powerful tool for this purpose, allowing for the covalent attachment of probes to biomolecules in living systems without interfering with cellular processes. The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is the fastest and most widely used bioorthogonal reaction for in vivo applications due to its exceptional speed, selectivity, and biocompatibility.^{[1][2]} This inverse-electron-demand Diels-Alder cycloaddition (iEDDA) proceeds rapidly at low concentrations without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and analysis.^{[1][3]}

Cy3-PEG2-TCO is a fluorescent probe designed for this two-step labeling strategy. It combines the bright and photostable Cy3 fluorophore with a TCO reactive group, connected by a short polyethylene glycol (PEG) spacer. This note provides a detailed protocol for labeling cell surface proteins on live cells by first introducing a tetrazine handle onto the cell surface via metabolic glycoengineering, followed by covalent attachment of the Cy3-PEG2-TCO probe.

Principle of the Method

The labeling strategy involves two key steps:

- **Metabolic Installation of the Tetrazine Handle:** Cells are cultured with a peracetylated tetrazine-modified monosaccharide, such as Ac4ManNTz (N-tetrazinyl-acetylmannosamine).

This sugar analog is metabolized by the cell and incorporated into the glycan structures of cell surface proteins. This process effectively installs a "chemical handle" (the tetrazine group) onto the cell surface.

- Bioorthogonal "Click" Reaction: The tetrazine-labeled cells are then treated with Cy3-PEG2-TCO. The TCO group on the dye reacts specifically and rapidly with the tetrazine handle on the cell surface glycoproteins, resulting in the stable, covalent attachment of the Cy3 fluorophore.^[4] The labeled cells can then be analyzed by various methods, including fluorescence microscopy and flow cytometry.

Quantitative Data Summary

The TCO-tetrazine ligation is characterized by its exceptionally fast reaction kinetics, which enables efficient labeling even at low reagent concentrations.^[1]

Parameter	Value / Description	Reference
Reaction Type	Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition (IEDDA)	^[2]
Second-Order Rate Constant (k ₂)	>800 M ⁻¹ s ⁻¹ ; can exceed 10 ⁶ M ⁻¹ s ⁻¹	^{[1][5][6]}
Required Concentration	Nanomolar to Micromolar (effective at low concentrations)	^[1]
Catalyst Requirement	None (Copper-free)	^{[1][3]}
Biocompatibility	High; low cytotoxicity and does not perturb biological systems	^[1]
Example Labeling Yield	Up to 68% (in specific GPCR labeling contexts)	^[6]

Diagrams

Caption: Workflow for cell surface protein labeling using metabolic glycoengineering and Cy3-PEG2-TCO.

Caption: Bioorthogonal reaction between a tetrazine-modified protein and Cy3-PEG2-TCO.

Experimental Protocols

This protocol is adapted from methodologies involving metabolic glycoengineering with tetrazine-modified sugars followed by a click reaction with TCO-modified probes.^[7] Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.

Protocol 1: Two-Step Labeling of Live Cell Surface Glycoproteins

A. Materials Required

- Cells: Adherent or suspension cell line of interest (e.g., A549, MDA-MB-231).
- Reagents:
 - Cy3-PEG2-TCO (or Sulfo-Cy3-PEG2-TCO for improved water solubility).^[8]
 - Peracetylated N-tetrazinyl-acetylmannosamine (Ac4ManNTz).
 - Complete cell culture medium.
 - Phosphate-Buffered Saline (PBS), pH 7.4.
 - Dimethyl sulfoxide (DMSO).
 - Optional: 4% Paraformaldehyde (PFA) in PBS for cell fixation.
 - Optional: DAPI or Hoechst for nuclear counterstain.

B. Equipment

- Standard cell culture incubator (37°C, 5% CO₂).
- Centrifuge for suspension cells.

- Fluorescence microscope or flow cytometer.
- Hemocytometer or automated cell counter.

C. Step-by-Step Method

Part I: Metabolic Labeling with Ac4ManNTz

- Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 12-well plate with coverslips for microscopy or a T-25 flask for flow cytometry) and allow them to adhere and grow for 12-24 hours.
- Prepare Ac4ManNTz Stock: Prepare a 10 mM stock solution of Ac4ManNTz in sterile DMSO.
- Metabolic Incubation: Add the Ac4ManNTz stock solution to the complete culture medium to a final concentration of 25-50 μ M. For a negative control, add an equivalent volume of DMSO to a separate culture vessel.
- Incubate: Culture the cells in the Ac4ManNTz-containing medium for 3 days to allow for efficient metabolic incorporation of the tetrazine handle onto cell surface glycans.^[7]

Part II: Fluorescent Labeling with Cy3-PEG2-TCO

- Prepare Cy3-PEG2-TCO Stock: Prepare a 1 mM stock solution of Cy3-PEG2-TCO in DMSO. Store protected from light at -20°C.
- Wash Cells:
 - Adherent Cells: Gently aspirate the medium, and wash the cells twice with warm PBS (pH 7.4).
 - Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and wash twice by resuspending in warm PBS.
- Labeling Reaction:
 - Dilute the Cy3-PEG2-TCO stock solution in culture medium or PBS to a final concentration of 5-20 μ M.

- Add the Cy3-PEG2-TCO solution to the washed cells.
- Incubate for 30 minutes at 37°C, protected from light.[7]
- Final Washes: Wash the cells twice with PBS to remove any unreacted Cy3-PEG2-TCO probe.
- Analysis:
 - For Live-Cell Microscopy: Add fresh medium or imaging buffer to the cells and proceed immediately to imaging.
 - For Fixed-Cell Microscopy: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash twice with PBS. At this stage, you can perform permeabilization and counterstaining (e.g., with DAPI) if desired before mounting and imaging.
 - For Flow Cytometry: Detach adherent cells (if applicable) using a non-enzymatic method, resuspend in flow cytometry buffer (e.g., PBS with 1% BSA), and analyze on a flow cytometer using the appropriate laser and filter set for Cy3 (Excitation/Emission ~555/570 nm).

Step	Reagent	Example Concentration	Incubation Time	Temperature
Metabolic Labeling	Ac4ManNTz	25-50 µM	3 days	37°C
Click Reaction	Cy3-PEG2-TCO	5-20 µM	30 minutes	37°C
Fixation (Optional)	Paraformaldehyde	4%	15 minutes	Room Temp.

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